Receptor Subtype Binding Profile: Non-Selective Affinity Across M1-M5
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol demonstrates a non-selective binding profile across human M1-M5 muscarinic receptor subtypes, with Ki values ranging from 3.0 nM to 5.0 nM [1]. This contrasts with M3-selective agents like darifenacin, which exhibits a Ki of 0.79 nM for M3 but 46 nM for M2 [1]. The target compound's balanced, low-nanomolar affinity across all subtypes differentiates it from both highly selective and less potent analogs, making it essential for studies investigating pan-muscarinic antagonism.
| Evidence Dimension | Recombinant human muscarinic receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | M1: 3.0; M2: 3.8; M3: 3.4; M4: 5.0; M5: 3.4 |
| Comparator Or Baseline | Darifenacin: M1: 7.3; M2: 46.0; M3: 0.79; M4: 46.0; M5: 9.6; Oxybutynin: M1: 1.0; M2: 6.7; M3: 0.67; M4: 2.0; M5: 11.0; Solifenacin: M1: 25; M2: 125; M3: 10; M4/M5: NR |
| Quantified Difference | Tolterodine Ki range 3.0-5.0 nM vs. Darifenacin M2/M4 Ki 46.0 nM (12-15x higher) |
| Conditions | Radioligand binding assay using [3H]N-methylscopolamine or similar on recombinant human muscarinic receptors expressed in CHO cells |
Why This Matters
This non-selective, balanced affinity is a defining characteristic for a comparator in studies where subtype-selective agents would confound results.
- [1] Nilvebrant, L., et al. Br J Pharmacol. 1997;122(6):1105-1113. Affinity of antimuscarinics for human muscarinic receptor subtypes. View Source
